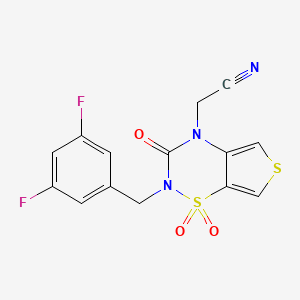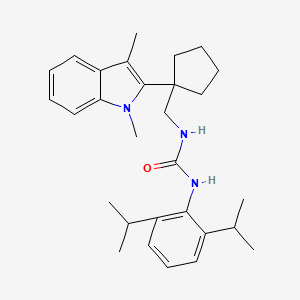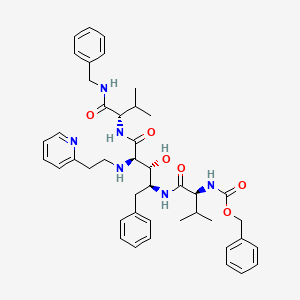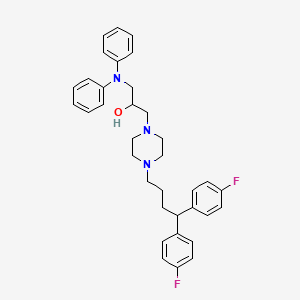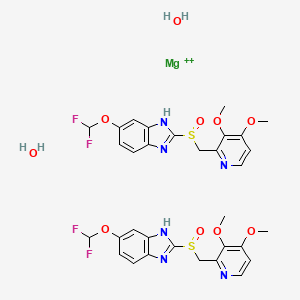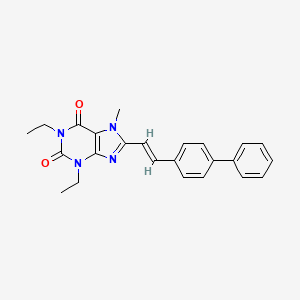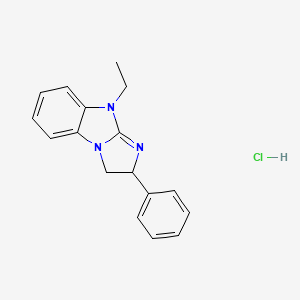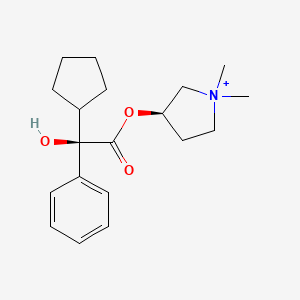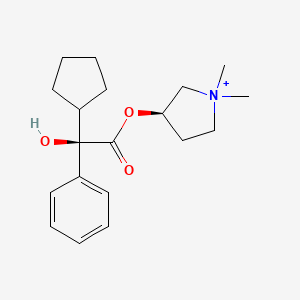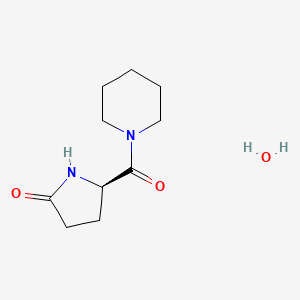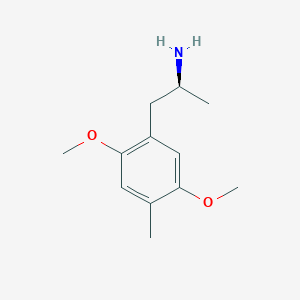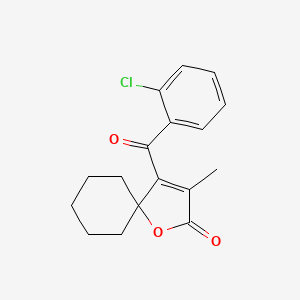
Isoreserpic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoreserpic acid is a naturally occurring compound that belongs to the class of alkaloids. It is structurally related to reserpine, a well-known alkaloid isolated from the plant Rauwolfia serpentina. This compound has a molecular formula of C22H28N2O5 and a molecular weight of 400.4681 . This compound is known for its various biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoreserpic acid involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a Diels-Alder reaction to form a highly functionalized six-membered ring . This is followed by epimerization under acidic conditions to generate the desired enantiomer . The synthesis also involves the use of reagents such as N-bromosuccinimide (NBS), sulfuric acid, and benzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in benzene, reduction reactions using aluminum isopropoxide, and purification techniques like recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Isoreserpic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as aluminum isopropoxide in isopropanol.
Substitution: Substitution reactions involving halogens, such as bromination using N-bromosuccinimide, are also common.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic acid at room temperature.
Reduction: Aluminum isopropoxide in isopropanol under reflux conditions.
Substitution: N-bromosuccinimide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and halogenated compounds .
Applications De Recherche Scientifique
Isoreserpic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isoreserpic acid involves its interaction with specific molecular targets and pathways. It is known to affect the activity of enzymes and receptors in the body, leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing nervous system function .
Comparaison Avec Des Composés Similaires
Isoreserpic acid is structurally similar to other alkaloids such as reserpine and yohimbine . it has unique properties that distinguish it from these compounds. For instance, this compound has a different stereochemistry and functional groups, which contribute to its distinct biological activities .
List of Similar Compounds
- Reserpine
- Yohimbine
- Ajmaline
- Serpentine
This compound’s unique structural features and biological activities make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
481-65-2 |
|---|---|
Formule moléculaire |
C22H28N2O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(1S,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C22H28N2O5/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27)/t11-,15+,17+,18-,19+,21+/m1/s1 |
Clé InChI |
JVHNBFFHWQQPLL-PWEWJQQHSA-N |
SMILES isomérique |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O |
SMILES canonique |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


